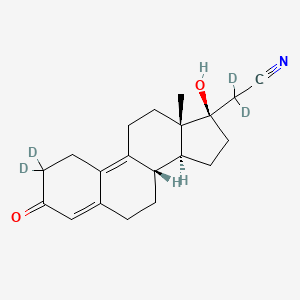
Dienogest-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dienogest-d4 is a synthetic progestogen, specifically a deuterated form of dienogest. It is used in various medical applications, particularly in the treatment of endometriosis and as a component of hormonal contraceptives. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d4 involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Cyanomethylation: Addition of a cyanomethyl group to the steroid framework.
Deuteration: Replacement of hydrogen atoms with deuterium to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.
Catalysis: Use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as chromatography to isolate the final product with high purity.
化学反応の分析
Types of Reactions
Dienogest-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydroxylated Derivatives: Products with additional hydroxyl groups.
Ketones and Aldehydes: Oxidized forms of this compound.
Substituted Steroids: Steroids with different functional groups replacing the original ones.
科学的研究の応用
Dienogest-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dienogest.
Endometriosis Treatment: Investigated for its efficacy in reducing endometriotic lesions and alleviating pain.
Hormonal Contraceptives: Studied as a component of contraceptive formulations.
Metabolic Stability Studies: Used to understand the metabolic pathways and stability of dienogest.
作用機序
Dienogest-d4 acts as an agonist at the progesterone receptor. It exerts its effects by:
Binding to Progesterone Receptors: Activates the receptors, leading to changes in gene expression.
Endometrial Atrophy: Causes thinning of the endometrial lining, reducing menstrual bleeding and pain.
Antiandrogenic Effects: Reduces androgen levels, which can help in treating conditions like acne.
類似化合物との比較
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives.
Norethindrone: A progestin used in hormonal therapies.
Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness of Dienogest-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability. This makes it particularly useful for pharmacokinetic studies and provides a longer duration of action compared to other progestins.
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |
InChIキー |
AZFLJNIPTRTECV-ZUPPPEGNSA-N |
異性体SMILES |
[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |
正規SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


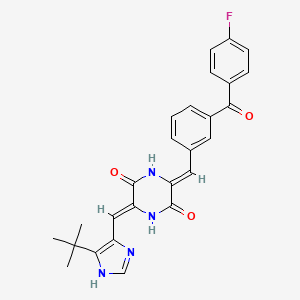
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
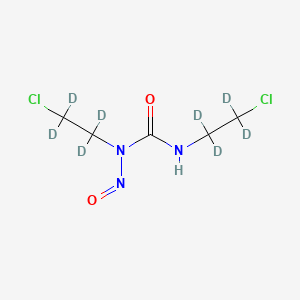
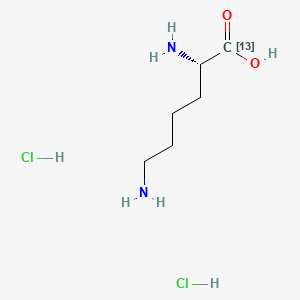
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)


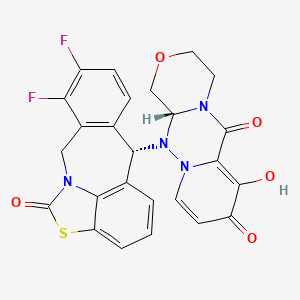
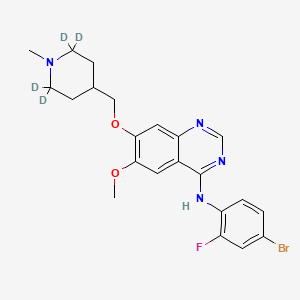
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
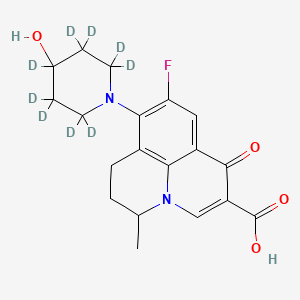

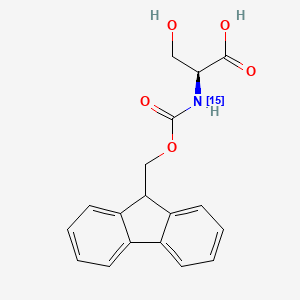
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
